![molecular formula C15H13NO3 B1518030 3-[甲基(苯基)氨基羰基]苯甲酸 CAS No. 1155169-36-0](/img/structure/B1518030.png)

3-[甲基(苯基)氨基羰基]苯甲酸

描述

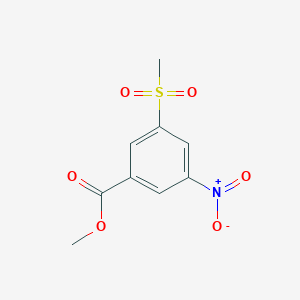

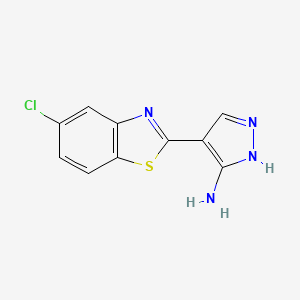

“3-[Methyl(phenyl)carbamoyl]benzoic acid” is a chemical compound . It has a molecular formula of C15H13NO3 . The compound is likely to have a structure that includes a benzene ring, given the presence of “benzoic acid” in its name .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could also be relevant .Molecular Structure Analysis

The molecular structure of “3-[Methyl(phenyl)carbamoyl]benzoic acid” is likely to include a benzene ring, given the presence of “benzoic acid” in its name . The compound also contains a carbamoyl group (CONH2), attached to the benzene ring .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like “3-[Methyl(phenyl)carbamoyl]benzoic acid”. These can include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .科学研究应用

Pharmaceutical Synthesis

3-[Methyl(phenyl)carbamoyl]benzoic acid: is a versatile intermediate in pharmaceutical synthesis. Its structure allows for the introduction of various functional groups, making it a valuable precursor in the design of new drugs. For instance, its carbamoyl group can be used to create amide bonds, a common linkage in many pharmaceuticals .

Herbicide Development

The compound’s benzoic acid moiety is structurally similar to many herbicidal agents. This similarity can be exploited to synthesize new herbicides with potentially improved efficacy and selectivity. Researchers are exploring its use in developing herbicides that target specific enzymes in weed species .

Dye and Colorant Industry

In the dye and colorant industry, 3-[Methyl(phenyl)carbamoyl]benzoic acid can be used to synthesize various dyes, especially those requiring a carboxylic acid group for binding to fabrics or substrates. Its phenyl group can also contribute to the chromophore system, affecting the dye’s color properties .

Polymer Additives

This compound can be incorporated into polymers to modify their properties. For example, it can act as a plasticizer, making the polymer more flexible, or as a stabilizer, enhancing the polymer’s resistance to degradation under UV light or heat .

Organic Synthesis

3-[Methyl(phenyl)carbamoyl]benzoic acid: serves as a building block in organic synthesis. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are useful in constructing complex organic molecules .

Photochromic Materials

The compound’s structure is conducive to the synthesis of photochromic materials. These materials change color upon exposure to light, and the compound’s benzoic acid core can be chemically modified to fine-tune the photochromic response for applications in smart windows or sunglasses .

安全和危害

作用机制

Target of Action

Many benzoic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical pathways depending on their specific targets. They might affect metabolic pathways, signal transduction pathways, or other cellular processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivatives would depend on their chemical properties. For example, they might be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzoic acid derivatives .

属性

IUPAC Name |

3-[methyl(phenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATFUQPNPJTGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(phenyl)carbamoyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)

![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)